

Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

Cat. No.: B1220338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-4-Hydroxybut-2-enoic acid**, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles predicted and theoretical spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for **(E)-4-Hydroxybut-2-enoic acid**. It is important to note that the NMR data presented is based on computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data for (E)-4-Hydroxybut-2-enoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.1	dt	1H	H-3
~6.0 - 6.2	dt	1H	H-2
~4.2 - 4.3	d	2H	H-4
> 10	br s	1H	-COOH
~3.5 - 4.5	br s	1H	-OH

Solvent: Predicted in CDCl_3 . Coupling constants (J) for H-2 and H-3 are expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.

Table 2: Predicted ^{13}C NMR Data for (E)-4-Hydroxybut-2-enoic acid

Chemical Shift (δ) ppm	Assignment
~170 - 172	C-1 (-COOH)
~145 - 148	C-3
~120 - 123	C-2
~60 - 62	C-4 (-CH ₂ OH)

Solvent: Predicted in CDCl_3 .

Table 3: Theoretical Infrared (IR) Spectroscopy Data for (E)-4-Hydroxybut-2-enoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (alcohol)
3300 - 2500	Very Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (carboxylic acid)
~1050	Medium	C-O stretch (alcohol)
~980	Strong	=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for (E)-4-Hydroxybut-2-enoic acid

Parameter	Value
Molecular Formula	C ₄ H ₆ O ₃
Molecular Weight	102.09 g/mol
Exact Mass	102.0317 u
Predicted [M+H] ⁺	103.0390 u
Predicted [M-H] ⁻	101.0244 u

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for 4-Hydroxybut-2-enoic acid.

Synthesis of (E)-4-Hydroxybut-2-enoic acid

A common method for the synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of a corresponding ester, such as ethyl (E)-4-bromobut-2-enoate.

Procedure:

- To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (2.1 eq), and water.
- Stir the reaction mixture at 100 °C for 2 hours.
- After cooling to room temperature, acidify the mixture with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

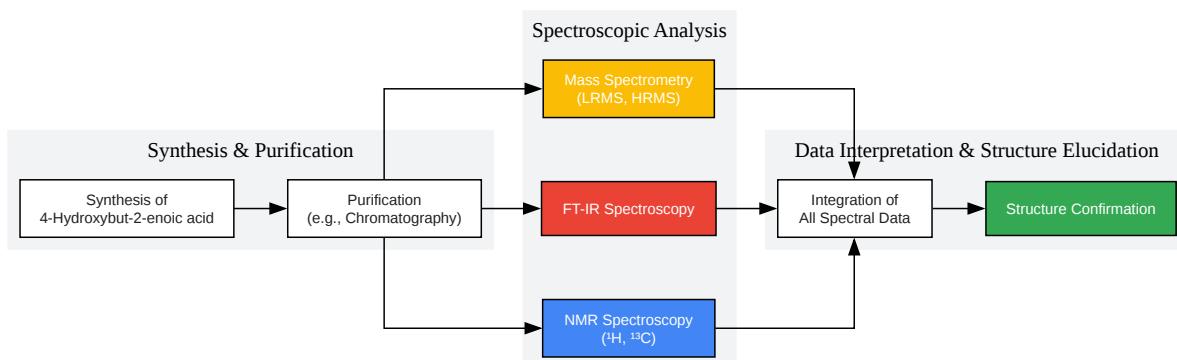
¹H and ¹³C NMR:

- Sample Preparation: Dissolve 5-10 mg of dry (E)-4-Hydroxybut-2-enoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:

- ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the accurate mass of the molecular ions, which allows for the confirmation of the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-Hydroxybut-2-enoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-Hydroxybut-2-enoic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220338#spectroscopic-data-of-4-hydroxybut-2-enoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com